molecular formula C10H13ClF3N3O B2421021 2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide CAS No. 2411220-48-7

2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide

Cat. No.: B2421021
CAS No.: 2411220-48-7
M. Wt: 283.68
InChI Key: HOHSFCDEYLHODQ-UHFFFAOYSA-N
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Description

2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide is a chemical compound with the molecular formula C10H12ClF3N2O It is characterized by the presence of a chloroacetamide group and a trifluoromethyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The trifluoromethyl group and pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClF3N3O/c1-5-8(6(2)17(3)16-5)9(10(12,13)14)15-7(18)4-11/h9H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHSFCDEYLHODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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